Pseudocolumbamine

Descripción general

Descripción

Pseudocolumbamine is an organic compound derived from botanical sources . It has garnered substantial attention due to its remarkable prospects in the research of an array of afflictions, encompassing cancer and inflammation-induced maladies .

Molecular Structure Analysis

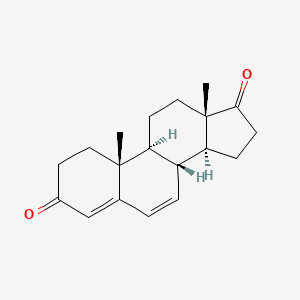

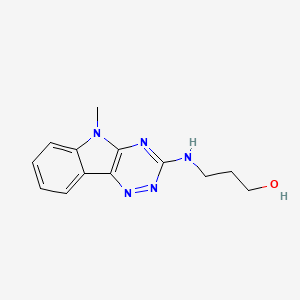

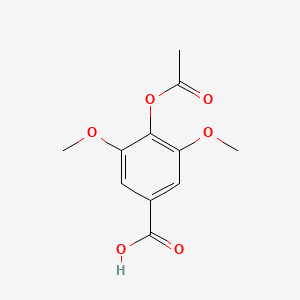

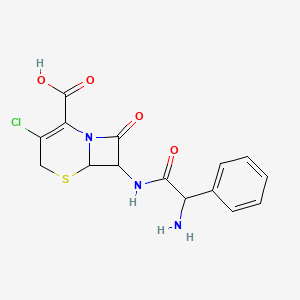

This compound has a molecular formula of C20H20NO4 . Its structure includes a six-membered ring and contains several functional groups .Physical And Chemical Properties Analysis

This compound appears as a yellow powder . It has a molecular weight of 338.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Phytochemical Investigations

Pseudocolumbamine has been identified in various plant species during phytochemical investigations. For instance, it was isolated from the stem of Chasmanthera dependens, along with other alkaloids like jatrorrhizine, columbamine, and magnoflorine (Ohiri, Verpoorte, & Baerheim Svendsen, 1982). Additionally, studies on Isopyrum thalictroides led to the isolation of this compound and other protoberberines, underscoring its presence in diverse botanical sources (Moulis, Gleye, & Stanislas, 1977).

Alkaloid Isolation and Identification

Research has also focused on the isolation and identification of this compound from different plants. For instance, in Fibraurea chloroleuca, this compound was identified along with other alkaloids using spectral data (Siwon, Verpoorte, & Svendsen, 1981). The application of centrifugal partition chromatography has been successful in separating this compound from other protoberberine alkaloids in Enantia chlorantha (Bourdat-Deschamps et al., 2004).

Potential Biological Activities

This compound, along with other alkaloids, has been studied for potential biological activities. For instance, it was isolated from Desmos rostrata and identified as one of several compounds that exhibited activity against Plasmodium falciparum, suggesting a possible role in anti-malarial applications (Nguyen et al., 2008).

Acetylcholinesterase Inhibition

Research involving Annona glabra identified this compound as one of the compounds that exhibited inhibitory activity against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's (Tsai & Lee, 2010).

Safety and Hazards

Direcciones Futuras

While Pseudocolumbamine has been used in traditional medicine, its potential for treating various diseases, including cancer, is still being explored . Future research could focus on its anticancer potential and the development of structure–function relationships between material properties and biological performance .

Propiedades

IUPAC Name |

3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHHIAOOSMWHKX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214395 | |

| Record name | Pseudocolumbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64191-04-4 | |

| Record name | Pseudocolumbamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocolumbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)